molecular formula C24H24BrNO4 B11637006 methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11637006
M. Wt: 470.4 g/mol
InChI Key: HECDJOBHKVUCPF-MOSHPQCFSA-N
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Description

Methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure, featuring a brominated benzylidene moiety and a pyrrole core, makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Benzylidene Formation: The benzylidene moiety can be formed through a condensation reaction between an aldehyde and the pyrrole derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The brominated benzylidene moiety and pyrrole core may play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl (4Z)-4-(5-chloro-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

The presence of the bromine atom in methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate distinguishes it from other similar compounds. Bromine can significantly influence the compound’s reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C24H24BrNO4

Molecular Weight

470.4 g/mol

IUPAC Name

methyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylate

InChI

InChI=1S/C24H24BrNO4/c1-14(2)16-6-9-19(10-7-16)26-15(3)22(24(28)30-5)20(23(26)27)13-17-12-18(25)8-11-21(17)29-4/h6-14H,1-5H3/b20-13-

InChI Key

HECDJOBHKVUCPF-MOSHPQCFSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=C(C=CC(=C2)Br)OC)/C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=C(C=CC(=C2)Br)OC)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC

Origin of Product

United States

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